(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
The compound “(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone” is a complex organic molecule that features a combination of piperidine, piperazine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the thiophene and sulfonyl groups. Typical synthetic routes may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Piperazine Ring: Piperazine can be synthesized from ethylenediamine and dihaloalkanes.
Introduction of Thiophene Group: Thiophene derivatives can be introduced via palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
The compound may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting neurological or inflammatory conditions.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts on a particular enzyme or receptor, it may inhibit or activate its function through binding interactions. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Chlorophenyl)piperazin-1-yl)(4-phenylpiperidin-4-yl)methanone
- (1-(2-Thienylsulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone
Uniqueness
The uniqueness of the compound lies in its specific combination of structural features, which may confer distinct pharmacological properties compared to similar compounds. For example, the presence of the thiophene and sulfonyl groups may enhance its binding affinity to certain biological targets.
Properties
IUPAC Name |
[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S2/c21-18-6-7-19(28-18)29(26,27)24-10-8-16(9-11-24)20(25)23-14-12-22(13-15-23)17-4-2-1-3-5-17/h1-7,16H,8-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBZRJHAWQHIBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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